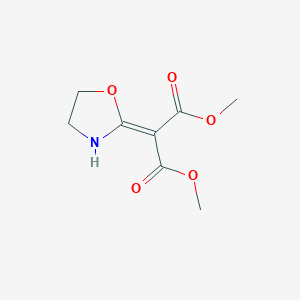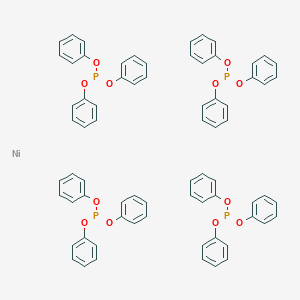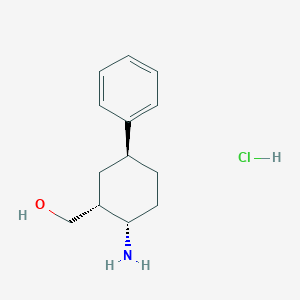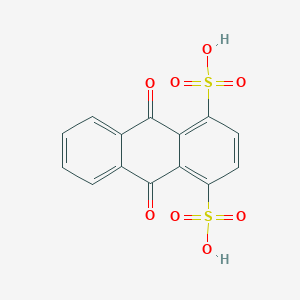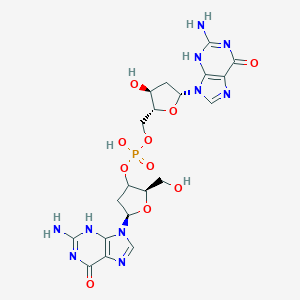![molecular formula C9H17N B087930 (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane CAS No. 13218-10-5](/img/structure/B87930.png)
(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane, also known as DMABO, is a bicyclic amine that has been widely studied for its potential applications in the field of medicinal chemistry. DMABO is a chiral compound, meaning that it exists in two mirror-image forms, known as enantiomers. The (2R,6S) enantiomer of DMABO has been found to exhibit interesting pharmacological properties, making it a subject of significant research interest.
Mecanismo De Acción
(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane acts as an SSRI by binding to the serotonin transporter protein, which is responsible for the reuptake of serotonin into nerve cells. By binding to this protein, (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane prevents serotonin from being taken back up into the cell, leading to an increase in the levels of serotonin in the synaptic cleft. This increase in serotonin levels is thought to contribute to the antidepressant and anxiolytic effects of (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane.
Efectos Bioquímicos Y Fisiológicos
In addition to its antidepressant and anxiolytic effects, (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane has been found to have a number of other biochemical and physiological effects. For example, (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane has been shown to increase the release of dopamine and norepinephrine, two other neurotransmitters that are involved in mood regulation. (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane has also been found to have analgesic properties, meaning that it can reduce pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane is that it is relatively easy to synthesize, making it a useful compound for lab experiments. Additionally, (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane has been found to have a high affinity for the serotonin transporter protein, meaning that it is a potent SSRI. However, one limitation of (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane is that it has a relatively short half-life, meaning that it is quickly metabolized by the body. This can make it difficult to achieve therapeutic levels of (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane in the brain.
Direcciones Futuras
There are a number of potential future directions for research on (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane. One area of interest is the development of more potent and selective SSRI compounds based on the structure of (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane. Another area of interest is the study of the effects of (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane on other neurotransmitter systems, such as the glutamate system, which has been implicated in a variety of psychiatric disorders. Finally, there is interest in exploring the potential use of (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane in the treatment of addiction, particularly to drugs such as cocaine and methamphetamine.
Métodos De Síntesis
(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of a tryptamine derivative with an aldehyde or ketone. Other methods include the reductive amination of a bicyclic ketone and the cyclization of a suitable precursor molecule.
Aplicaciones Científicas De Investigación
(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane has been studied for its potential applications in the treatment of a variety of conditions, including depression, anxiety, and addiction. (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane has been found to act as a selective serotonin reuptake inhibitor (SSRI), meaning that it increases the levels of serotonin in the brain by blocking its reuptake into nerve cells. This mechanism of action is similar to that of many commonly used antidepressant drugs.
Propiedades
Número CAS |
13218-10-5 |
|---|---|
Nombre del producto |
(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane |
Fórmula molecular |
C9H17N |
Peso molecular |
139.24 g/mol |
Nombre IUPAC |
(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H17N/c1-7-5-9-3-4-10(7)8(2)6-9/h7-9H,3-6H2,1-2H3/t7-,8+,9? |
Clave InChI |
IMXCYDBCCRSUJB-JVHMLUBASA-N |
SMILES isomérico |
C[C@@H]1CC2CCN1[C@H](C2)C |
SMILES |
CC1CC2CCN1C(C2)C |
SMILES canónico |
CC1CC2CCN1C(C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



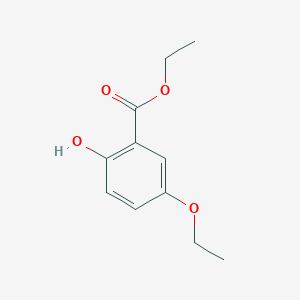


![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/structure/B87864.png)

